molecular formula C20H19N3O B11522306 N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine

Cat. No.: B11522306
M. Wt: 317.4 g/mol
InChI Key: YQSIDWSTCJNDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is an organic compound with the molecular formula C20H19N3O. It belongs to the class of phenoxazines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine typically involves the condensation of appropriate amines with phenoxazine derivatives. One common method includes the reaction of 5H-benzo[a]phenoxazin-9-amine with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxazine derivatives such as:

Uniqueness

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is unique due to its specific structural features and the presence of diethylamino groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-5-iminobenzo[a]phenoxazin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSIDWSTCJNDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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